molecular formula C9H8Cl2O3 B3136306 3,5-Dichloro-4-ethoxybenzoic acid CAS No. 41490-08-8

3,5-Dichloro-4-ethoxybenzoic acid

Cat. No.: B3136306
CAS No.: 41490-08-8
M. Wt: 235.06 g/mol
InChI Key: SXYGOCJUQOJEPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-ethoxybenzoic acid typically involves the chlorination of 4-ethoxybenzoic acid. The process can be carried out using chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions generally include maintaining a controlled temperature and ensuring the complete chlorination of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and complex organic molecules used in further chemical synthesis .

Scientific Research Applications

3,5-Dichloro-4-ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methoxybenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 4-Ethoxybenzoic acid

Uniqueness

3,5-Dichloro-4-ethoxybenzoic acid is unique due to the specific positioning of the chlorine atoms and the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized chemical syntheses and research applications .

Biological Activity

3,5-Dichloro-4-ethoxybenzoic acid is an aromatic compound with the chemical formula C9H8Cl2O3C_9H_8Cl_2O_3 and a molecular weight of approximately 221.07 g/mol. It features a benzoic acid structure with an ethoxy group at the para position and dichloro substituents at the meta positions on the benzene ring. This unique structural arrangement contributes to its potential biological activities, including anti-inflammatory and antibacterial properties, making it a candidate for pharmaceutical development.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. While specific mechanisms remain to be fully elucidated, its structural similarity to other bioactive compounds suggests that it may interact with biological targets involved in inflammatory pathways. Such interactions could potentially inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

Antibacterial Activity

The compound has also demonstrated antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, positioning it as a potential candidate for developing new antibacterial agents.

Study on Benzoic Acid Derivatives

A study published in Nature explored various benzoic acid derivatives, including those structurally related to this compound. The findings indicated that certain derivatives could activate key protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. Although this compound was not directly tested, its structural analogs showed significant bioactivity in enhancing proteostasis networks .

In Silico Studies

In silico studies have been conducted to predict the binding affinity of benzoic acid derivatives to various enzymes. These studies suggest that compounds with similar structures to this compound could potentially bind effectively to cathepsins B and L, which are implicated in protein degradation processes. The binding scores indicate a strong interaction potential, which warrants further investigation into the biological implications of these interactions .

Applications

The potential applications of this compound extend beyond pharmaceuticals into agrochemicals due to its antibacterial properties. Its versatility highlights its importance in medicinal chemistry and agricultural science.

Summary Table of Biological Activities

Biological Activity Evidence Potential Applications
Anti-inflammatoryInteraction with inflammatory pathwaysPharmaceutical development
AntibacterialInhibition of bacterial growthDevelopment of new antibacterial agents
Proteostasis modulationSimilarity to compounds enhancing proteostasisPotential anti-aging therapies

Properties

IUPAC Name

3,5-dichloro-4-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYGOCJUQOJEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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